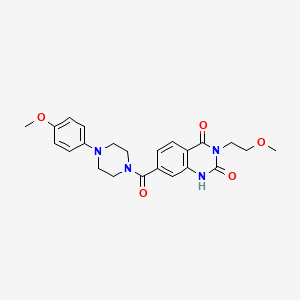

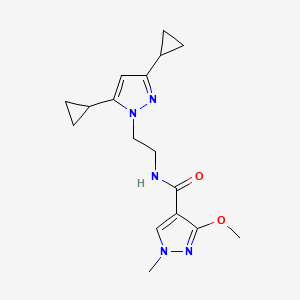

![molecular formula C27H28N4O7S B2572612 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-51-1](/img/structure/B2572612.png)

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents for Suzuki–Miyaura coupling . This process is widely applied in carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions . The reagents are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The compound contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the 1,3,4-thiadiazole nucleus. This nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Scientific Research Applications

Crystal Structure and Biological Activities

Research on derivatives of 1,3,4-oxadiazole compounds, such as those involving 4,5-dihydro-1,3,4-oxadiazole-2-thiones, highlights their synthesis and characterization, including crystal structure analysis using X-ray diffraction and Hirshfeld surfaces computational method. These compounds have shown good antibacterial and potent antioxidant activities, indicating their potential application in developing new antimicrobial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).

Anticancer Evaluation

Another research area involves the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activities against various cancer cell lines. This demonstrates the role of similar compounds in the development of new anticancer drugs (B. Ravinaik et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles underscores the potential for using such compounds in photochemical transformations and the synthesis of heterocyclic compounds with possible pharmaceutical applications (N. Vivona et al., 1997).

Corrosion Inhibition Properties

The study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid provides insights into the practical applications of such compounds in protecting metals against corrosion, demonstrating their utility beyond biological activities (P. Ammal et al., 2018).

properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O7S/c1-5-31(17-18-9-7-6-8-10-18)39(33,34)21-13-11-19(12-14-21)25(32)28-27-30-29-26(38-27)20-15-22(35-2)24(37-4)23(16-20)36-3/h6-16H,5,17H2,1-4H3,(H,28,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEDMINBFYRRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

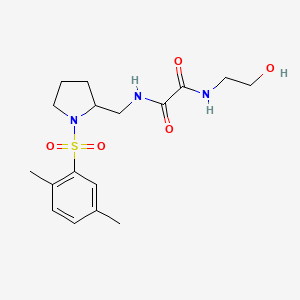

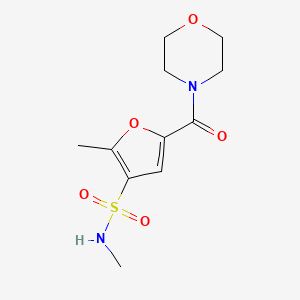

![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)

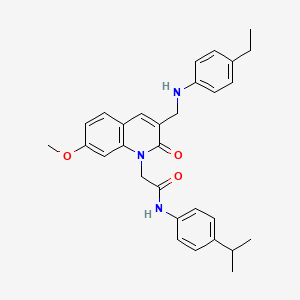

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)

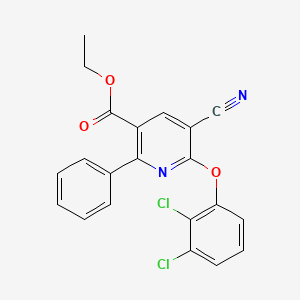

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)

![5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2572535.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)

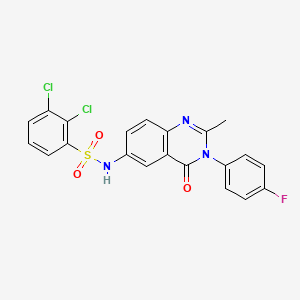

![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)

![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)